molecular formula C8H12O6 B12322448 1,2-O-Isopropylidene-a-D-xylofuranuronic acid

1,2-O-Isopropylidene-a-D-xylofuranuronic acid

Cat. No.: B12322448
M. Wt: 204.18 g/mol
InChI Key: YQQLEMAYGCQRAW-UHFFFAOYSA-N
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Description

1,2-O-Isopropylidene-α-D-xylofuranuronic acid (CAS No. 35522-89-5) is a protected xylofuranose derivative where the 1,2-hydroxyl groups are masked with an isopropylidene ketal, and the primary hydroxyl group is oxidized to a carboxylic acid. Its molecular formula is C₈H₁₂O₆, with a molecular weight of 204.18 g/mol . This compound serves as a critical intermediate in biomedical research, particularly in studies targeting metabolic disorders related to carbohydrate processing. Its structure enables selective functionalization at the 5-position, making it valuable for synthesizing glycoconjugates and enzyme inhibitors .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 1,2-O-isopropylidene-α-D-xylofuranuronic acid typically begins with D-glucose or D-xylose derivatives. A common precursor is 1,2;5,6-di-O-isopropylidene-α-D-glucofuranose , which undergoes selective deprotection and functionalization to yield the target compound. For instance, 1,2;5,6-di-O-isopropylidene-α-D-glucofuranose is alkylated at the 3-position using benzyl or ethyl groups under basic conditions, followed by hydrolysis of the 5,6-O-isopropylidene group to expose the primary hydroxyls.

Key Synthetic Routes

Selective Oxidation of Protected Sugars

The critical step in forming the uronic acid moiety is the oxidation of the primary alcohol to a carboxylic acid. In one approach, 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose is treated with sodium periodate (NaIO₄) to cleave vicinal diols, generating an aldehyde intermediate. Subsequent oxidation with AgNO₃/KOH in aqueous methanol selectively converts the aldehyde to the carboxylic acid, yielding 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranuronic acid with >80% efficiency.

Reaction Conditions:

Step Reagents/Conditions Yield
Oxidation NaIO₄ (2 eqv.), H₂O/THF, 0°C, 2 h 90%
Aldehyde to Acid AgNO₃ (1.2 eqv.), KOH (2 eqv.), MeOH/H₂O, RT, 12 h 85%

Deprotection Strategies for 1,2-O-Isopropylidene Groups

Removing the 1,2-O-isopropylidene group without degrading the uronic acid requires mild acidic conditions. Studies demonstrate that 50% trifluoroacetic acid (TFA) in dichloromethane or Amberlite IR-120 H⁺ resin in methanol effectively cleaves the acetal while preserving the carboxylate functionality. For example, treatment of 1,2-O-isopropylidene-protected intermediates with 8 equivalents of Amberlite IR-120 H⁺ resin in anhydrous methanol at 60°C for 5 hours achieves >95% deprotection.

Functionalization and Derivatization

Coupling with Benzotriazole Derivatives

N-Acylbenzotriazoles serve as efficient acylating agents for introducing uronic acid moieties into peptides. Reaction of 1,2-O-isopropylidene-α-D-xylofuranuronic acid with benzotriazole (BtH) and SOCl₂ in dichloromethane produces the corresponding acylbenzotriazole, which couples with amines to form stable amides.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: Key signals include the isopropylidene methyl groups (δ 1.28–1.44 ppm) and anomeric protons (δ 5.27 ppm for α-configuration).
  • ESI–MS: Molecular ion peaks at m/z 228.06 [M−H]⁻ for the protected acid and m/z 188.03 after deprotection.

Challenges and Optimization

  • Selectivity Issues: Competing reactions during oxidation (e.g., over-oxidation to ketones) are mitigated by using AgNO₃/KOH instead of stronger oxidants.
  • Anomerization: The α-anomer predominates (>90%) when reactions are conducted in polar aprotic solvents like THF.

Comparative Analysis of Methods

Method Advantages Limitations Yield
AgNO₃/KOH Oxidation High selectivity for carboxylic acid Requires inert conditions 85%
Amberlite IR-120 H⁺ Deprotection Mild, scalable Longer reaction times 95%
Azide Reduction High functionalization efficiency Multi-step synthesis 75%

Chemical Reactions Analysis

Types of Reactions

(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, potassium permanganate

    Reduction: LiAlH4, BH3

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Ethers, esters

Scientific Research Applications

Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranuronic Acid

The synthesis of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid typically involves the protection of hydroxyl groups to enhance stability and reactivity during subsequent reactions. The compound can be derived from D-xylose through a series of chemical transformations, including the use of protecting groups like isopropylidene.

Key Steps in Synthesis:

  • Protection of Hydroxyl Groups: Using isopropylidene to protect the hydroxyl groups on D-xylose.
  • Formation of the Furanuronic Structure: Subsequent reactions lead to the formation of the furanuronic acid structure.
  • Deprotection: Removal of protecting groups to yield the final product.

Biological Activities

1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibits various biological activities that make it a candidate for therapeutic applications:

  • Antibacterial Activity: Compounds derived from this structure have shown significant antibacterial properties against resistant strains of bacteria such as Escherichia coli and Serratia marcescens . This suggests potential use in treating bacterial infections.
  • Anticancer Potential: Research indicates that derivatives of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid can be incorporated into peptide sequences that enhance their therapeutic effects against cancer cells .

Therapeutic Applications

The compound's unique properties allow for diverse applications in drug development:

  • Pharmaceutical Formulations: The compound can be formulated into various dosage forms including tablets, injectables, and other pharmaceutical compositions .
  • Peptide Synthesis: It serves as a building block in synthesizing sugar amino acids and glycopeptides, which are important in drug design and development .
Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialE. coli, Serratia marcescensHigh antibacterial activity
AnticancerVarious cancer cell linesSignificant growth inhibition
AntioxidantVarious assaysModerate antioxidant activity

Table 2: Synthetic Pathways

StepReaction TypeKey Reagents/Conditions
ProtectionEtherificationIsopropylidene
Furanuronic FormationCyclizationAcidic/Basic conditions
DeprotectionHydrolysisAcidic conditions

Case Studies

Case Study 1: Antibacterial Efficacy
A study demonstrated that derivatives of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibited potent antibacterial activity against resistant strains. The compounds were tested in vitro and showed promising results against multiple bacterial strains .

Case Study 2: Anticancer Applications
In another investigation, oligopeptides incorporating sugar amino acids derived from this compound were synthesized and evaluated for anticancer properties. The results indicated that these compounds could inhibit growth in several cancer cell lines significantly .

Mechanism of Action

The mechanism of action of (3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and carboxylic acid groups may play a role in its binding to enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
1,2-O-Isopropylidene-α-D-xylofuranuronic acid C₈H₁₂O₆ 204.18 5-carboxylic acid, 1,2-isopropylidene Drug R&D for metabolic disorders
1,2-O-Isopropylidene-3-deoxy-α-D-allofuranose C₁₄H₂₀O₇ 300.30 3-deoxy, 1,2-isopropylidene Antiviral drug synthesis (stavudine)
1,2-O-Isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose C₁₅H₂₀O₇S 344.38 5-O-tosyl, 1,2-isopropylidene Precursor for nucleoside analogs
1,2-O-Isopropylidene-β-L-idofuranurono-6,3-lactone C₉H₁₂O₆ 216.19 6,3-lactone ring Biochemical standard for enzyme studies
1,2-O-Isopropylidene-α-D-glucofuranuronic-6-¹³C acid, γ-lactone C₉H₁₂O₆ 217.18 (¹³C-labeled) 6-¹³C label, γ-lactone Isotopic tracing in glycosylation

Key Observations:

Functional Group Diversity: The 5-carboxylic acid group in the target compound distinguishes it from non-oxidized analogs like 1,2-O-isopropylidene-α-D-xylofuranose (C₈H₁₄O₅, MW 190.19) , enabling unique reactivity in acid-catalyzed reactions. Tosylated derivatives (e.g., 5-O-tosyl) act as leaving groups for nucleophilic substitutions, facilitating C-glycoside synthesis . Lactone derivatives (e.g., β-L-idofuranurono-6,3-lactone) exhibit cyclic ester structures, enhancing stability and specificity in enzyme binding .

Stereochemical Impact: The α-D configuration in the target compound contrasts with β-L forms (e.g., β-L-idofuranurono-lactone), which show altered binding affinities to carbohydrate-processing enzymes . 3-Deoxy analogs (e.g., 3-deoxy-allofuranose) lack hydroxyl groups at C3, reducing hydrogen-bonding interactions and modifying antiviral activity .

Reactivity Highlights:

  • Oxidation Sensitivity: The carboxylic acid group in the target compound makes it prone to decarboxylation under strong acidic conditions, unlike its non-oxidized counterparts .
  • Nucleophilic Displacement : Tosylated derivatives undergo efficient SN2 reactions with nucleophiles (e.g., azide, thiols) to form C-glycosides, critical for antiviral nucleoside analogs .

Biological Activity

1,2-O-Isopropylidene-α-D-xylofuranuronic acid is a carbohydrate derivative with significant implications in biomedical research and drug development. This compound is notable for its structural properties and potential biological activities, including antioxidant effects and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in medical research.

Synthesis and Structural Properties

1,2-O-Isopropylidene-α-D-xylofuranuronic acid is synthesized through the protection of hydroxyl groups in xylofuranuronic acid, which enhances its stability and reactivity in subsequent chemical reactions. The protection of the hydroxyl groups allows for selective modifications that are crucial for developing glycosylated compounds used in therapeutic applications.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1D-glucose + Isopropanol + Acid Catalyst1,2-O-Isopropylidene-D-glucose
2Hydrolysis + Specific Catalysts1,2-O-Isopropylidene-α-D-xylofuranuronic acid

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds derived from furanoid sugars, including 1,2-O-Isopropylidene-α-D-xylofuranuronic acid. Research indicates that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems.

  • Study Findings : In vitro assays (DPPH, ABTS) demonstrated significant radical scavenging activity for derivatives containing aromatic amino acids. The highest antioxidant activity was noted with dipeptides containing tryptophan and tyrosine residues .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. It acts as an intermediate in the synthesis of various glycosylated antibiotics that exhibit activity against both gram-positive and gram-negative bacteria.

  • Case Study : A study on glycosylated kanamycins showed that derivatives synthesized from 1,2-O-Isopropylidene-α-D-xylofuranuronic acid displayed enhanced antibacterial activity against resistant strains of Escherichia coli .

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may have neuroprotective effects by inhibiting amyloid-beta fibril formation, which is implicated in Alzheimer's disease.

  • Research Findings : In a study assessing the anti-Aβ fibril formation capabilities of furanoid sugar amino acids, compounds derived from 1,2-O-Isopropylidene-α-D-xylofuranuronic acid exhibited promising results .

Pharmacological Applications

The versatility of 1,2-O-Isopropylidene-α-D-xylofuranuronic acid makes it a valuable building block for synthesizing various bioactive compounds. Its applications span across:

  • Drug Development : Used in creating novel carbohydrate-amino acid hybrids that show potential as therapeutic agents.
  • Vaccine Development : Its derivatives are explored for use as adjuvants or carriers in vaccine formulations due to their ability to enhance immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-O-Isopropylidene-α-D-xylofuranuronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via isopropylidene protection of D-xylose derivatives. A reflux reaction with sodium methylsulfide in DMF, followed by column chromatography (hexane/AcOEt eluent), yields ~80% purity . Key variables include solvent choice (DMF vs. THF), temperature (reflux vs. ambient), and protecting group stability. NMR (δ 1.22–1.42 ppm for isopropylidene protons) and specific rotation ([α]25/D = -18.5°) are critical for verifying stereochemistry .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectral techniques:

  • 1H/13C NMR : Identify isopropylidene protons (1.22–1.42 ppm) and furanose ring carbons (δ 90–110 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 190.19 (C8H14O5) .
  • Specific Rotation : Ensure [α]25/D = -18° to -20° (c=1 in H2O) to confirm α-anomer configuration .

Q. What are the storage conditions to maintain stability?

  • Methodological Answer : Store at ≤-20°C in poly bottles to prevent hydrolysis of the isopropylidene group. Purity degrades above 70°C, as noted in thermal stability assays .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatization (e.g., sulfonation or acylation) be addressed?

  • Methodological Answer : Use steric and electronic directing groups. For example, 3-O-(p-toluenesulfonyl) derivatives form selectively due to the furanose ring’s C3 hydroxyl being less hindered. Monitor reaction progress via TLC (silica gel, 9:1 hexane/AcOEt) and optimize stoichiometry (e.g., 1.5:1 molar ratio of sulfonating agent to substrate) .

Q. What computational tools aid in predicting reaction pathways for modified derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and regioselectivity. ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity effects on nucleophilic substitution) .

Q. How to resolve contradictions in NMR data for isopropylidene-protected analogs?

  • Methodological Answer : Compare coupling constants (J values) in 1H NMR:

  • Furanose ring protons typically show J = 3–5 Hz for cis-diols vs. >8 Hz for trans configurations.
  • Contradictions may arise from dynamic ring puckering; use variable-temperature NMR to confirm conformational stability .

Q. What strategies improve yield in large-scale synthesis without compromising stereochemistry?

  • Methodological Answer : Scale-up requires:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., isopropylidene protection).
  • Catalytic Optimization : Use copper-stabilized reagents to minimize side reactions (e.g., over-acylation) .

Q. Data-Driven Analysis and Experimental Design

Q. How to design experiments comparing biological activity of acylated derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize 6-O-octanoyl and 6-O-lauroyl derivatives and test antimicrobial activity via MIC assays (e.g., against E. coli and S. aureus).
  • Control Variables : Maintain consistent purity (≥95% via HPLC) and solvent (DMSO for solubility) .

Q. What analytical methods quantify degradation products under acidic conditions?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (ACN/H2O gradient) to separate hydrolysis products (e.g., free D-xylose).
  • Kinetic Studies : Monitor pH-dependent degradation (t1/2 at pH 2 vs. pH 7) to model stability .

Properties

IUPAC Name

6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-5-3(9)4(6(10)11)12-7(5)14-8/h3-5,7,9H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQLEMAYGCQRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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